Sodium aluminosilicate

Descripción general

Descripción

Sodium aluminosilicate refers to a group of compounds containing sodium, aluminium, silicon, and oxygen, which may also include water. These compounds are found both naturally and synthetically. Naturally occurring forms include minerals like albite and jadeite, while synthetic forms are often used in various industrial applications. This compound is widely recognized for its use as a food additive (E554), where it acts as an anticaking agent .

Mecanismo De Acción

Target of Action

Sodium aluminosilicate primarily targets moisture in its environment. It acts as a molecular sieve in medications to keep the contents dry . In food, it is used as an anticaking agent .

Mode of Action

The compound works by absorbing moisture and reducing the stickiness of particles . This prevents clumping and maintains the free-flowing nature of substances. In the case of ion exchange in laundry detergents, it inactivates the hardness of water by either keeping calcium ions in solution, by precipitation, or by ion exchange .

Biochemical Pathways

It’s known that the compound can absorb small molecules in its interior cavities, potentially influencing various biochemical reactions .

Pharmacokinetics

A study in beagle dogs compared the oral bioavailability of silicon and aluminum from this compound and other compounds

Result of Action

The primary result of this compound’s action is the prevention of caking and maintenance of the free-flowing nature of substances . This is particularly useful in powdered food products and medications, where it helps to maintain product quality and extend shelf life .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its ability to absorb moisture makes it effective in environments with high humidity. Moreover, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Análisis Bioquímico

Biochemical Properties

Sodium aluminosilicate interacts with various biomolecules in the body. For instance, it interacts with enzymes and proteins in the digestive system to break down into ortho-silicic acid . The nature of these interactions is primarily chemical, involving the exchange of ions .

Cellular Effects

It is known that the compound can influence cell function through its breakdown product, ortho-silicic acid . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its breakdown product, ortho-silicic acid . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily

Dosage Effects in Animal Models

One study has shown that zeolite A, a type of this compound, can be a viable source of silicon in animal studies .

Metabolic Pathways

This compound is involved in the metabolic pathway that breaks it down into ortho-silicic acid in the digestive system . This involves interactions with enzymes and other cofactors .

Transport and Distribution

It is known that the compound can be broken down into ortho-silicic acid in the digestive system, which can then be absorbed and distributed throughout the body .

Subcellular Localization

It is known that the compound can be broken down into ortho-silicic acid in the digestive system, which can then interact with various subcellular components .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium aluminosilicate can be synthesized through various methods. One common approach involves the precipitation from solutions of sodium silicate and aluminum sulfate. Another method is the sol-gel synthesis using tetraethyl orthosilicate and aluminum nitrate . These methods influence the morphology, dispersion, and porous structure of the resulting crystals.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting sodium silicate with aluminum compounds under controlled conditions. The process parameters, such as temperature, pH, and concentration, are carefully monitored to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: Sodium aluminosilicate undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common due to the stability of the compound.

Substitution Reactions: this compound can participate in ion-exchange reactions, where sodium ions are replaced by other cations like potassium or calcium.

Common Reagents and Conditions:

Oxidizing Agents: Rarely used due to the compound’s stability.

Reducing Agents: Similarly, reducing agents are not commonly employed.

Ion-Exchange Reagents: Solutions containing other cations (e.g., potassium chloride) are used for substitution reactions.

Major Products Formed: The primary products of these reactions are modified aluminosilicates with different cation compositions, which can alter their physical and chemical properties .

Aplicaciones Científicas De Investigación

Sodium aluminosilicate has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Albite (NaAlSi3O8): A naturally occurring sodium aluminosilicate mineral.

Jadeite (NaAlSi2O6): Another naturally occurring mineral with similar composition.

Synthetic Zeolites: Such as zeolite A (Na12Al12Si12O48·27H2O) and analcime (Na16Al16Si32O96·16H2O), which have complex structures and are used in various industrial applications.

Uniqueness: this compound is unique due to its versatility and wide range of applications. Its ability to act as a molecular sieve and its stability under various conditions make it a valuable compound in both scientific research and industrial processes .

Actividad Biológica

Sodium aluminosilicate (NaAlSiO₄) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine, agriculture, and food safety. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a naturally occurring mineral that can also be synthesized. Its structure consists of a three-dimensional framework of silica (SiO₂) and alumina (Al₂O₃), which contributes to its unique properties:

- High Surface Area : This enhances adsorption capabilities.

- Ion Exchange Capacity : Allows the compound to interact with various biological molecules.

1. Adsorption of Mycotoxins

One of the significant biological activities of this compound is its ability to adsorb mycotoxins, harmful compounds produced by fungi. A study evaluated a modified hydrated sodium calcium aluminosilicate (HSCAS) for its efficacy in reducing T-2 toxin toxicity in poultry. The results showed that HSCAS significantly improved growth performance and serum biochemistry without adversely affecting nutrient digestibility .

Table 1: Efficacy of Modified HSCAS on T-2 Toxin Toxicity

| Parameter | Control Group | HSCAS Group | Significance |

|---|---|---|---|

| Growth Performance (g) | 1500 | 1650 | p < 0.05 |

| Serum ALT Activity (U/L) | 45 | 30 | p < 0.01 |

| Serum AST Activity (U/L) | 50 | 35 | p < 0.01 |

2. Antibacterial Properties

Recent research has highlighted the antibacterial properties of modified aluminosilicates against nontuberculous mycobacteria. Customized nanozeolites and geopolymers were developed to enhance ion exchange and adsorption capabilities, demonstrating significant effectiveness in treating skin and soft tissue infections (SSTIs) .

Case Study: Antibacterial Efficacy of Nanozeolites

In vitro studies showed that ion-exchanged nanozeolites exhibited substantial antibacterial activity, effectively reducing bacterial load in infected tissues when applied topically.

3. Food Additive Applications

This compound is commonly used as a food additive due to its anticaking properties. The European Food Safety Authority (EFSA) assessed its safety and concluded that it is safe for use in animal feed at specified concentrations .

Table 2: Safety Assessment of this compound as Food Additive

| Parameter | Acceptable Daily Intake (ADI) | |

|---|---|---|

| This compound | Not specified | Safe at proposed levels |

Research Findings and Mechanisms

The biological activity of this compound is attributed to several mechanisms:

- Adsorption : Its high surface area allows for effective binding with toxins and pathogens.

- Ion Exchange : Facilitates the release of antimicrobial metal ions such as silver or copper, enhancing antibacterial effects .

- Stabilization : In food systems, it prevents moisture absorption, thereby maintaining product quality.

Propiedades

IUPAC Name |

aluminum;sodium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGAHOPLAPQHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

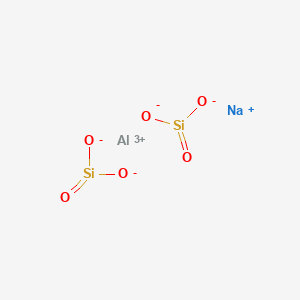

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlNaO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026021 | |

| Record name | Sodium aluminosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium aluminosilicate is a fine white powder. Many ordinary rocks (feldspars) are aluminosilicates. Aluminosilicates with more open three-dimensional structures than the feldspars are called zeolites. The openings in zeolites appear as polyhedral cavities connected by tunnels. Zeolites act as catalysts by absorbing small molecules in their interior cavities and holding them in proximity so that reaction among them occurs sooner., Dry Powder; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, White odorless solid, insoluble in water; [Hawley] | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), INSOL IN WATER, ALCOHOL, ORGANIC SOLVENTS; PARTIALLY SOL IN STRONG ACIDS & IN ALKALI HYDROXIDES @ 80-100 °C | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, WHITE, AMORPHOUS POWDER OR BEADS | |

CAS No. |

1344-00-9, 73987-94-7, 69912-79-4, 308080-99-1 | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminate(12-), (orthosilicato(4-))docosaoxododeca-, dodecasodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminosilicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminate(12-), [orthosilicato(4-)]docosaoxododeca-, dodecasodium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zeolites, 5A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Molecular sieves 3A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.